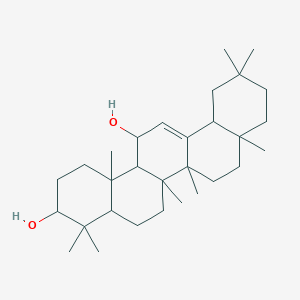

Olean-12-ene-3,11-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3 |

InChI Key |

UBUHIKQRNDOKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Olean-12-ene-3,11-diol: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the procurement and purification of this promising bioactive compound.

Natural Occurrences of this compound

This compound has been identified in a select number of plant species, indicating a somewhat specialized distribution in the plant kingdom. The primary documented sources are detailed below. It is important to note that quantitative data regarding the concentration of this specific diol in these natural sources is limited in publicly available scientific literature.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Onychium japonicum | Pteridaceae | Herbs | [1] |

| Celastrus angulatus | Celastraceae | Not Specified | [1] |

| Garcinia vilersiana | Clusiaceae | Bark | [2][3] |

Experimental Protocols for Isolation and Purification

A standardized, universally applicable protocol for the isolation of this compound has not been explicitly detailed in the literature. However, based on the established methodologies for the separation of oleanane-type triterpenoids from complex plant matrices, a general yet detailed workflow can be proposed. This protocol typically involves extraction, fractionation, and a series of chromatographic separations.

General Isolation Workflow

The isolation of this compound from its natural sources follows a multi-step process aimed at enriching and purifying the target compound from a crude plant extract. The general workflow is depicted in the diagram below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Extraction

The initial step involves the extraction of secondary metabolites from the dried and powdered plant material. For triterpenoids, solvents of varying polarities are employed.

-

Non-polar Extraction: As evidenced by the isolation from the hexane extract of Garcinia vilersiana bark, a non-polar solvent like hexane can be effective.[2][3] This is advantageous as it limits the co-extraction of more polar compounds.

-

Polar Solvent Extraction: Alternatively, a more polar solvent such as methanol (B129727) can be used, as is common for the extraction of a broader range of metabolites from medicinal plants.

Example Protocol (Methanol Extraction):

-

The dried and pulverized plant material (e.g., 2.0 kg of Celastrus angulatus root bark) is refluxed with methanol (e.g., 6.0 L) for a specified duration (e.g., 2-3 hours).

-

The extraction is typically repeated multiple times (e.g., four times) to ensure exhaustive extraction.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield the crude extract.

2.2.2. Fractionation

The crude extract, being a complex mixture, requires initial fractionation to enrich the triterpenoid content.

-

Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The triterpenoid diols are expected to be present in the less polar fractions (hexane and chloroform).

-

Low-Pressure Column Chromatography: The crude extract can be adsorbed onto a macroporous resin or silica gel and eluted with a stepwise gradient of solvents (e.g., methanol-water mixtures of increasing polarity).

2.2.3. Chromatographic Purification

The triterpenoid-rich fraction is subjected to one or more rounds of column chromatography for further purification.

-

Silica Gel Column Chromatography: This is a standard technique for the separation of triterpenoids.

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient system of non-polar and moderately polar solvents is typically used. Common solvent systems include hexane-ethyl acetate, chloroform-methanol, or petroleum ether-acetone in a gradient elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary.

-

Column: A reversed-phase column (e.g., C18) is commonly used for the separation of oleanane-type triterpenoids.

-

Mobile Phase: A gradient or isocratic system of methanol and water, or acetonitrile (B52724) and water, is typically employed.

-

Detection: A UV detector (at low wavelengths, e.g., 205-210 nm, as triterpenoids lack a strong chromophore) or a Refractive Index Detector (RID) can be used.

-

2.2.4. Structural Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

Challenges and Future Directions

The primary challenge in the study of this compound is the lack of quantitative data and detailed, reproducible isolation protocols from its known natural sources. Future research should focus on:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in Onychium japonicum, Celastrus angulatus, and Garcinia vilersiana.

-

Optimization of Isolation Protocols: Systematic investigation of different extraction and chromatographic conditions to develop a high-yield, scalable purification process.

-

Exploration of New Natural Sources: Screening of other species within the Pteridaceae, Celastraceae, and Clusiaceae families, as well as other medicinal plants, may reveal new and potentially richer sources of this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information, compiled from the available literature, should facilitate the initiation of research into the isolation and biological evaluation of this intriguing natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Olean-12-ene-3,11-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. Triterpenoids are a large and structurally diverse group of natural products derived from the cyclization of squalene. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and visualizes its interactions within key biological signaling pathways. This information is critical for its application in research and development, particularly in the fields of pharmacology and medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems and for the design of effective delivery systems. A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1][2] |

| Molecular Weight | 442.72 g/mol | [3] |

| CAS Number | 5282-14-4 | [1][3] |

| Appearance | Powder | [1] |

| Boiling Point | 523.0 ± 50.0 °C at 760 mmHg | [4] |

| Flash Point | 211.3 ± 24.7 °C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Note: There is inconsistency in the reported melting point for this compound, with some sources stating it is not available.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols relevant to the determination of the physicochemical properties of triterpenoids like this compound.

Determination of Solubility

A common method to determine the solubility of a triterpenoid extract involves the following steps:

-

Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., soybean oil, sunflower oil, olive oil, or various organic solvents).

-

Equilibration: Heat the samples to 40°C for 15 minutes to facilitate dissolution. Following this, maintain the samples under constant magnetic stirring for 48 hours at a controlled temperature of 25 ± 1°C to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 18,840 g) for 30 minutes at 15°C to pellet the excess undissolved compound.

-

Analysis of Supernatant: Carefully recover the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and determine the concentration of the dissolved compound using a spectrophotometer at a relevant wavelength (e.g., 210 nm). A calibration curve with a known standard of a similar triterpenoid, such as lupeol, can be used for quantification.[1]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities and interacts with several key signaling pathways, making it a compound of interest for therapeutic development.

Anti-inflammatory and Cytoprotective Effects

This compound has demonstrated potential in mitigating inflammation and cellular damage through various mechanisms:

-

PPARα/TFEB-Mediated Autophagy: It is suggested to improve conditions like Alzheimer's disease in rat models through the activation of PPARα and TFEB, key regulators of autophagy.[]

-

PI3K/AKT Pathway: The compound protects PC12 cells against corticosterone-induced injury by activating the PI3K/AKT signaling pathway, a crucial cascade for cell survival and proliferation.[]

-

Inhibition of NF-κB and Smad Nuclear Translocation: this compound can inhibit the nuclear translocation of NF-κB and Smads, which are critical transcription factors in the inflammatory response.[] This action leads to a reduction in the expression of pro-inflammatory cytokines.[]

Below is a diagram illustrating the logical relationship of these cytoprotective and anti-inflammatory mechanisms.

Caption: this compound's anti-inflammatory and cytoprotective mechanisms.

Antilipemic Effects

This compound has also been investigated for its potential to lower lipid levels.

-

p38 MAPK Pathway: It is reported to exert an antilipemic effect through the p38 MAPK pathway in oleic acid-induced HepG2 cells and in hyperlipidemic rat models.[]

The workflow for investigating these antilipemic effects can be visualized as follows:

Caption: Experimental workflow for evaluating the antilipemic effects of this compound.

Conclusion

This compound is a promising natural compound with a range of interesting physicochemical properties and significant biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential and to standardize its physicochemical characterization.

References

- 1. Solubility of the extract [bio-protocol.org]

- 2. Olean-12-En-3Beta,15Alpha-Diol | C30H50O2 | CID 15601738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Olean-12-ene-3,11-diol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class, is a naturally occurring compound with emerging biological significance. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts. Notably, this document elucidates the compound's interactions with key signaling pathways, including the p38 MAPK, PI3K/AKT, and PPARα/TFEB pathways, offering insights into its potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

Introduction

This compound is a specialized metabolite found in a variety of plant species. As a member of the vast family of triterpenoids, it shares a common biosynthetic origin from squalene. The unique oxygenation pattern at positions 3 and 11 of the oleanane skeleton imparts distinct chemical and biological properties to this molecule, setting it apart from more common oleanane derivatives. This guide aims to consolidate the current knowledge on this compound, providing a foundational resource for researchers exploring its therapeutic potential.

Discovery and History

The definitive first isolation and characterization of this compound are not extensively documented in a single, seminal publication. However, its presence has been identified in several plant species over the years. One of the notable early reports of its characterization was from the hexane (B92381) and ethyl acetate (B1210297) extracts of Vellozia graminifolia. Subsequent studies have also confirmed its presence in other botanicals, including the herbs of Onychium japonicum and the bark of Garcinia vilersiana.[1] The elucidation of its structure was made possible through the application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Properties and Structural Elucidation

This compound possesses the following chemical properties:

| Property | Value |

| Chemical Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 5282-14-4 |

| Appearance | White crystalline solid (typical for triterpenoids) |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |

The structural elucidation of this compound has been primarily achieved through NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide the foundational data for determining the connectivity and stereochemistry of the molecule. A key publication in the Journal of the Brazilian Chemical Society in 2002 provided significant insights into the 13C NMR chemical shifts of triterpenoids isolated from Vellozia graminifolia, including what is understood to be this compound.

Table 1: Representative 13C NMR Chemical Shifts for the Olean-12-ene Skeleton (Note: Specific data for the 3,11-diol derivative needs to be consulted from the primary literature)

| Carbon | Chemical Shift (ppm) |

| C-3 | ~79.0 |

| C-11 | ~68.0 |

| C-12 | ~122.0 |

| C-13 | ~145.0 |

These are approximate values and can vary based on the solvent and specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule.

Experimental Protocols

Isolation of this compound from Natural Sources

While a universally standardized protocol is not available, a general methodology for the isolation of this compound from plant material can be outlined as follows:

Protocol 1: General Isolation Procedure

-

Extraction: The dried and powdered plant material (e.g., stems, roots, or bark) is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by a medium-polarity solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.

-

Elution: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Confirmation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

Preliminary research suggests that this compound possesses a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anti-inflammatory and Neuroprotective Effects

This compound has been reported to reduce pro-inflammatory cytokines. While specific quantitative data such as IC50 values are not yet widely published for this particular diol, related oleanane triterpenoids have demonstrated potent anti-inflammatory and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses. Some studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of p38 MAPK, thereby reducing the production of inflammatory mediators.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. There is evidence to suggest that this compound may protect neuronal cells by activating the PI3K/AKT pathway, leading to the inhibition of apoptosis and promotion of cell survival.

PPARα/TFEB-Mediated Autophagy

Peroxisome proliferator-activated receptor alpha (PPARα) and transcription factor EB (TFEB) are key regulators of lipid metabolism and autophagy. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its impairment is linked to neurodegenerative diseases. This compound is hypothesized to improve neuronal health by activating the PPARα/TFEB axis, thereby enhancing autophagy and promoting the clearance of toxic protein aggregates.

Quantitative Bioactivity Data

A comprehensive compilation of quantitative bioactivity data for this compound is currently limited in the public domain. The following table is intended to be populated as more research becomes available.

Table 2: Biological Activities of this compound (Data to be populated)

| Assay | Target/Cell Line | Activity | IC50/EC50 (µM) | Reference |

| Anti-inflammatory | ||||

| Neuroprotection | ||||

| Antilipemic |

Conclusion and Future Directions

This compound is a promising natural product with the potential for development into a therapeutic agent for a range of human diseases. Its putative roles in modulating key signaling pathways involved in inflammation, cell survival, and autophagy warrant further in-depth investigation. Future research should focus on:

-

Definitive Structural Elucidation: Comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) to provide a complete and unambiguous structural assignment.

-

Total Synthesis: Development of a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.

-

Pharmacological Profiling: In-depth in vitro and in vivo studies to quantify its biological activities, determine its mechanism of action, and assess its pharmacokinetic and toxicological profiles.

-

Clinical Translation: Exploration of its therapeutic potential in relevant disease models to pave the way for future clinical trials.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The information provided herein is intended to catalyze further research and innovation in this exciting area of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to Olean-12-ene-3,11-diol and the Potential of its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) Olean-12-ene-3,11-diol, a promising natural product scaffold for the development of novel therapeutics. While the derivatization of this specific diol is not extensively reported in publicly available literature, this document will explore its core structure, known biological activities, and the significant potential for generating novel derivatives. By examining the chemistry and structure-activity relationships of closely related oleanane (B1240867) triterpenoids, we will outline prospective synthetic strategies and potential therapeutic applications.

The this compound Core: Structure and Known Biological Activities

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Its rigid carbon skeleton is characterized by a double bond between carbons 12 and 13, and hydroxyl groups at the 3β and 11α positions. This core structure has been isolated from various natural sources, including the herbs of Onychium japonicum and the bark of Garcinia vilersiana.[1][2][3]

While research into a wide array of its derivatives is limited, the parent compound, this compound, has demonstrated notable biological activities, primarily in the areas of anti-inflammatory and neuroprotective effects.

Table 1: Summary of Known Biological Activities of this compound

| Biological Activity | Model System | Observed Effects | Signaling Pathway Involvement |

| Anti-inflammatory | In vivo (diabetic db/db mice) | Reduced pro-inflammatory cytokines. | - |

| Anti-inflammatory | In vivo (cisplatin-induced kidney injury in mice) | Alleviated kidney injury and inflammation. | - |

| Anti-inflammatory | In vitro | Inhibited the nuclear translocation of NF-κB and Smads; decreased transcriptional activity of NF-κB and Smads. | NF-κB, Smad |

| Neuroprotection | In vitro (PC12 cells with corticosterone-induced injury) | Protected against corticosterone-induced injury. | PI3K/AKT Pathway |

| Neuroprotection | In vivo (rat model of Alzheimer's disease) | Improved Alzheimer's disease pathology. | PPARα/TFEB-mediated autophagy |

| Antilipemic | In vitro (oleic acid-induced HepG2 cells) & In vivo (hyperlipidemic rats) | Exerted potential antilipemic effects. | p38 MAPK Pathway |

Potential for Derivatization: A Roadmap for Novel Compound Synthesis

The limited exploration of this compound derivatives presents a significant opportunity for the discovery of novel bioactive compounds. The presence of two hydroxyl groups at positions 3 and 11 offers reactive sites for various chemical modifications. Drawing parallels with the extensively studied derivatives of related oleanane triterpenoids like oleanolic acid and erythrodiol, several classes of derivatives can be envisioned.

-

Ester Derivatives: The hydroxyl groups can be readily acylated to form ester derivatives. This approach has been successfully used to enhance the bioactivity of other triterpenoids.

-

Ether Derivatives: Alkylation of the hydroxyl groups would yield ether derivatives, potentially altering the compound's polarity and pharmacokinetic properties. The synthesis of 3-O-ether derivatives of glycyrrhetic acid, which also possesses an oleanane skeleton, serves as a procedural precedent.[4]

-

Glycoside Derivatives: Glycosylation of the hydroxyl groups can lead to the formation of saponin-like structures. This modification is known to significantly impact the biological activity and solubility of triterpenoids. The synthesis of a glycoside derivative of an oleanane diene suggests that reduction of an 11-keto group followed by glycosylation could be a viable strategy.[5]

The following diagram illustrates a potential workflow for the synthesis of this compound derivatives, based on established oleanane chemistry.

Signaling Pathways and Hypothesized Biological Activities

The known biological activities of the parent this compound provide a foundation for predicting the therapeutic potential of its derivatives. The demonstrated modulation of the PI3K/AKT and NF-κB signaling pathways is particularly noteworthy, as these pathways are implicated in a wide range of diseases, including cancer, inflammation, and metabolic disorders.

The diagram below illustrates the known signaling pathway modulation by the parent compound.

Derivatization of the core structure could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, the addition of nitrogen-containing heterocycles, a strategy that has been successful for other oleanane triterpenoids, could yield derivatives with potent anticancer activity.

Experimental Protocols

Due to the limited availability of published research on this compound derivatives, the following protocols are provided as representative examples for the synthesis and biological evaluation of related oleanane triterpenoids. These methodologies can be adapted for the development and assessment of novel this compound derivatives.

General Procedure for Acetylation of Oleanane Triterpenoids

This protocol is adapted from the synthesis of acetylated derivatives of oleanane triterpenoids isolated from Fatsia polycarpa.[6]

-

Dissolution: Dissolve the oleanane diol (1 equivalent) in pyridine.

-

Acylation: Add acetic anhydride (B1165640) (excess) to the solution.

-

Reaction: Stir the mixture at 50 °C for 6 hours.

-

Work-up: After the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acetylated derivative.

MTT Assay for Cytotoxicity Evaluation

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control groups without LPS stimulation and with LPS stimulation but without the test compound.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Conclusion and Future Directions

This compound represents an under-explored yet promising scaffold in medicinal chemistry. Its demonstrated biological activities, particularly in modulating key signaling pathways related to inflammation and neuroprotection, highlight its potential as a starting point for the development of novel therapeutic agents. The lack of extensive research into its derivatives presents a clear opportunity for medicinal chemists to synthesize and evaluate new chemical entities with potentially enhanced potency, selectivity, and drug-like properties. The synthetic strategies and biological assays outlined in this guide, drawn from the broader field of oleanane triterpenoid research, provide a solid foundation for initiating such a drug discovery program. Future research should focus on the systematic derivatization of the 3- and 11-hydroxyl groups and a thorough investigation of the structure-activity relationships of the resulting compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid | C30H48O4 | CID 12001894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocrick.com [biocrick.com]

- 4. 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Anti-HIV-1 Activity of Olean-9(11),12(13)-Dien-30-Oic Acid 3β-(2-O-β-D-Glucuronopyranosyl-β-D-Glucuronopyranoside) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

In Silico Prediction of Olean-12-ene-3,11-diol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class, a group of natural products known for a wide range of biological activities. These activities include anti-inflammatory, anti-cancer, and lipid-lowering effects. This technical guide provides a comprehensive overview of the predicted bioactivity of this compound using in silico methodologies. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and data from structurally similar analogs to forecast its potential pharmacological profile. The methodologies outlined herein serve as a roadmap for the computational assessment of novel triterpenoids in drug discovery pipelines.

Predicted Bioactivities and Quantitative Data

To provide a quantitative perspective, the cytotoxic activities of two structural analogs, Olean-12-en-3-one and Oleanan-12-ene-2,3-diol, have been documented and are summarized below. This data can serve as a valuable reference point for predicting the potential anticancer efficacy of this compound.

Table 1: Cytotoxicity of this compound Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Olean-12-en-3-one | Panc-28 | Pancreatic | ~101 |

| B16 2F2 | Melanoma | 4.8 | |

| Oleanan-12-ene-2,3-diol | A375 | Melanoma | > 50 µg/mL |

| Me-180 | Cervical | > 50 µg/mL |

Note: The data for Olean-12-en-3-one is inferred from multiple sources and should be interpreted with caution. The data for Oleanan-12-ene-2,3-diol indicates significant cell death at the tested concentrations.

In Silico Prediction Methodologies: Experimental Protocols

A variety of computational tools can be employed to predict the bioactivity of novel compounds like this compound. These methods offer a rapid and cost-effective approach to prioritize candidates for further experimental validation.

Prediction of Activity Spectra for Substances (PASS)

The PASS (Prediction of Activity Spectra for Substances) online tool predicts a wide range of biological activities based on the 2D structure of a molecule.

Protocol:

-

Structure Input: Draw the 2D structure of this compound using a chemical drawing tool or provide its structure in a standard format (e.g., MOL, SDF).

-

Submission: Submit the structure to the PASS server.

-

Analysis: The server compares the structure to a large database of known bioactive compounds and calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities.

-

Interpretation: Analyze the output list of predicted activities. Activities with a high Pa value are more likely to be observed experimentally. Focus on activities relevant to the therapeutic areas of interest, such as anti-inflammatory, anti-cancer, and metabolic disease-related activities.

Molecular Docking

Molecular docking predicts the binding affinity and orientation of a ligand (this compound) to the active site of a target protein (e.g., p38 MAPK).

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using a molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., p38 MAPK, PDB ID: 1A9U) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.

-

The program will generate multiple binding poses of the ligand and calculate a docking score (binding affinity) for each pose.

-

-

Analysis of Results:

-

Analyze the docking poses with the best scores to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol:

-

Input: Provide the 2D or 3D structure of this compound to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

-

Prediction: The tool will calculate various physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Analysis: Evaluate the predicted ADMET properties against established thresholds for drug-like molecules (e.g., Lipinski's rule of five). This analysis helps to identify potential liabilities of the compound early in the drug discovery process.

Predicted Signaling Pathway and Workflow Visualizations

To visualize the predicted mechanism of action and the in silico workflow, the following diagrams have been generated using the DOT language.

Predicted Signaling Pathway: this compound and the p38 MAPK Pathway

Caption: Predicted inhibition of the p38 MAPK signaling pathway by this compound.

In Silico Bioactivity Prediction Workflow

Caption: Workflow for the in silico prediction of bioactivity for this compound.

Conclusion

This technical guide provides a framework for the in silico prediction of the bioactivity of this compound. While direct experimental data remains limited, computational approaches, in conjunction with data from structural analogs, suggest that this triterpenoid holds promise as a bioactive molecule, potentially targeting the p38 MAPK signaling pathway to exert anti-inflammatory and lipid-lowering effects. The presented protocols and workflows offer a systematic approach for researchers to explore the therapeutic potential of this and other novel natural products in a time- and resource-efficient manner. Further experimental validation is essential to confirm these in silico predictions and to fully elucidate the pharmacological profile of this compound.

An In-depth Technical Guide on the Taxonomic Distribution of Olean-12-ene-3,11-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taxonomic distribution, biological activities, and analytical methodologies related to the pentacyclic triterpenoid (B12794562), Olean-12-ene-3,11-diol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Taxonomic Distribution

This compound has been identified in a select number of plant species, suggesting a specific and potentially valuable taxonomic distribution for further investigation. The primary plant sources identified in the scientific literature are detailed below. It is important to note that while the presence of this compound has been confirmed in these species, comprehensive quantitative data on its concentration remains largely unavailable in current scientific literature.

Table 1: Taxonomic Distribution of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Celastraceae | Celastrus | Celastrus angulatus | Herbs | [1] |

| Pteridaceae | Onychium | Onychium japonicum | Herbs | [2] |

| Clusiaceae | Garcinia | Garcinia vilersiana | Bark | [3] |

Biological Activities and Therapeutic Potential

This compound and its structural analogs from the oleanane (B1240867) triterpenoid class have demonstrated a range of biological activities, highlighting their potential for therapeutic applications.

Anti-Inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory cytokines. This activity is linked to the inhibition of the nuclear translocation of nuclear factor-κB (NF-κB) and Smads, key transcription factors that regulate inflammatory responses.

Neuroprotective and Neuromodulatory Effects: In preclinical studies, this compound has shown promise in the context of neurodegenerative diseases. It has been observed to improve Alzheimer's disease-like pathology in rat models through the activation of PPARα/TFEB-mediated autophagy. Furthermore, it has demonstrated protective effects on PC12 cells against corticosterone-induced injury via the activation of the PI3K/AKT signaling pathway.

Metabolic Regulation: The compound has been found to exert antilipemic effects, suggesting a role in lipid metabolism. This has been attributed to its influence on the p38 MAPK pathway in oleic acid-induced HepG2 cells and in hyperlipidemic rat models.

Cytotoxic and Anticancer Potential: While specific quantitative data on the cytotoxicity of this compound is limited, related oleanane triterpenoids have been extensively studied for their anticancer properties. These compounds are known to induce apoptosis and cell cycle arrest in various cancer cell lines. The cytotoxic effects are often mediated through the intrinsic apoptotic pathway.

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagrams illustrate the putative mechanisms of action based on available research.

Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols for the isolation and quantification of this compound are not extensively documented in a single source. However, based on common practices for triterpenoid analysis, a general workflow can be outlined.

4.1. Extraction and Isolation

A generalized protocol for the extraction and isolation of this compound from plant material is as follows:

Caption: General Workflow for Extraction and Isolation.

Key Considerations for Extraction and Isolation:

-

Solvent Selection: The choice of solvent for extraction is critical. Nonpolar solvents like hexane are effective for extracting triterpenoids. A sequential extraction with solvents of increasing polarity can also be employed.

-

Chromatography: Column chromatography using silica gel is a standard method for the separation of triterpenoids. The mobile phase typically consists of a mixture of nonpolar and moderately polar solvents (e.g., hexane and ethyl acetate) in a gradient elution.

-

Identification: Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound. Visualization is often achieved by spraying with a solution of vanillin-sulfuric acid and heating.

4.2. Quantification

For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice. A generalized HPLC method is described below.

Table 2: General HPLC Parameters for Triterpenoid Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, e.g., 25-30 °C. |

| Detection | UV detection at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore, or Mass Spectrometry (MS) for higher sensitivity and specificity. |

| Standard | A purified and characterized standard of this compound is required for calibration and quantification. |

4.3. Structure Elucidation

The definitive identification and structural elucidation of this compound are achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with a limited but defined taxonomic distribution. The preliminary evidence of its anti-inflammatory, neuroprotective, and metabolic regulatory activities makes it a compelling candidate for further pharmacological investigation and drug development.

Future research should focus on:

-

Quantitative analysis of this compound in its known plant sources to identify high-yielding species and plant parts.

-

Development and validation of standardized analytical methods for its routine quantification in complex matrices.

-

In-depth mechanistic studies to fully elucidate the signaling pathways through which it exerts its biological effects.

-

Preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile for various disease indications.

This technical guide provides a foundational understanding of this compound. It is anticipated that continued research in this area will further unlock the therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocol for the Isolation of Olean-12-ene-3,11-diol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562), has been identified in various plant species and is of interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from plant material, primarily focusing on its documented source, the bark of Garcinia vilersiana. The methodology described herein is based on established principles of natural product chemistry, involving solvent extraction and chromatographic purification. While specific quantitative data from the primary literature is limited, this protocol offers a comprehensive guide for researchers aiming to isolate this compound for further investigation.

Introduction

This compound, also known as 11α-Hydroxy-β-amyrin, is a derivative of the common triterpenoid β-amyrin. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The isolation of pure this compound is a critical first step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a standard laboratory procedure for its extraction and purification from plant sources. The primary documented source of this compound is the hexane (B92381) extract of the bark of Garcinia vilersiana[1]. The compound has also been reported in Onychium japonicum and Celastrus angulatus.

Experimental Protocols

I. Plant Material Preparation

-

Collection and Identification: Collect the bark of Garcinia vilersiana. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade, to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a temperature not exceeding 40-50°C.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction

-

Solvent Selection: Based on the literature, a non-polar solvent is effective for extracting this compound. n-Hexane is the documented solvent for this purpose[1].

-

Maceration/Soxhlet Extraction:

-

Maceration: Submerge the powdered plant material in n-hexane in a large container with a lid. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w). Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with n-hexane for 24-48 hours.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude hexane extract.

-

III. Chromatographic Purification

The purification of this compound from the crude hexane extract is achieved using column chromatography.

-

Preparation of the Column:

-

Use a glass column of appropriate size based on the amount of crude extract.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution for triterpenoids from a hexane extract would start with 100% n-hexane, followed by increasing proportions of a more polar solvent like ethyl acetate (B1210297).

-

Suggested Gradient:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

Continue with further increases in ethyl acetate concentration as needed.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20-50 mL).

-

Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light (if applicable) or by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine the fractions containing the target compound with a similar TLC profile.

-

-

Recrystallization:

-

Evaporate the solvent from the combined fractions containing the pure compound.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol (B129727) or acetone) and allow it to cool slowly to induce crystallization.

-

Filter the crystals and wash them with a small amount of cold solvent to obtain pure this compound.

-

Data Presentation

Due to the lack of specific quantitative data in the readily available literature, the following table presents a representative summary based on general protocols for triterpenoid isolation.

| Parameter | Value/Range | Notes |

| Plant Material | Garcinia vilersiana bark | Other potential sources include Onychium japonicum and Celastrus angulatus. |

| Extraction Solvent | n-Hexane | A non-polar solvent is crucial for selective extraction. |

| Extraction Method | Maceration or Soxhlet | Soxhlet extraction is generally more efficient. |

| Chromatography Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for triterpenoid separation. |

| Chromatography Mobile Phase | n-Hexane:Ethyl Acetate Gradient | Start with a low polarity and gradually increase. |

| Expected Yield | Not Reported | Yields are highly dependent on the plant source, collection time, and extraction efficiency. |

| Purity | >95% (after recrystallization) | Purity should be confirmed by analytical methods like HPLC, NMR, and MS. |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

References

Application Notes and Protocols for the Semi-synthesis of Olean-12-ene-3,11-diol from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, which has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. This document provides a detailed protocol for the semi-synthesis of this compound starting from the readily available natural product, oleanolic acid. The synthetic strategy involves a five-step process: reduction of the C-28 carboxylic acid, protection of the resulting diol, allylic oxidation to introduce a carbonyl group at the C-11 position, subsequent reduction to a hydroxyl group, and final deprotection.

Synthetic Pathway Overview

The semi-synthesis of this compound from oleanolic acid is a multi-step process that leverages the inherent reactivity of the oleanane scaffold. The key transformations involve the modification of the C-28 carboxylic acid and the introduction of a hydroxyl group at the allylic C-11 position.

Caption: Experimental workflow for the semi-synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Compound Name | Starting Material | Product Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Erythrodiol | Oleanolic Acid | 442.72 | 85-95 |

| 2 | 3,28-Diacetylerythrodiol | Erythrodiol | 526.80 | 90-98 |

| 3 | 3,28-Diacetyl-11-oxo-olean-12-ene | 3,28-Diacetylerythrodiol | 540.78 | 50-70 |

| 4 | 3,28-Diacetyl-olean-12-ene-3,11-diol | 3,28-Diacetyl-11-oxo-olean-12-ene | 542.80 | 80-90 |

| 5 | This compound | 3,28-Diacetyl-olean-12-ene-3,11-diol | 458.73 | 85-95 |

Experimental Protocols

Step 1: Synthesis of Erythrodiol from Oleanolic Acid (Reduction)

Objective: To reduce the C-28 carboxylic acid of oleanolic acid to a primary alcohol.

Materials:

-

Oleanolic Acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend oleanolic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add an excess of lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford erythrodiol as a white solid.

Step 2: Synthesis of 3,28-Diacetylerythrodiol (Protection)

Objective: To protect the C-3 and C-28 hydroxyl groups of erythrodiol by acetylation.

Materials:

-

Erythrodiol

-

Anhydrous pyridine

-

Acetic anhydride (B1165640) (Ac₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve erythrodiol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.[1]

-

Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[1]

-

Quench the reaction by adding methanol (B129727).

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]

-

Dissolve the residue in CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,28-diacetylerythrodiol.[1] Further purification can be performed by recrystallization or silica gel chromatography if necessary.

Step 3: Synthesis of 3,28-Diacetyl-11-oxo-olean-12-ene (Allylic Oxidation)

Objective: To introduce a carbonyl group at the C-11 position through allylic oxidation.

Materials:

-

3,28-Diacetylerythrodiol

-

Chromium trioxide (CrO₃)

-

Acetic acid

Procedure:

-

Dissolve 3,28-diacetylerythrodiol in glacial acetic acid in a round-bottom flask.

-

Prepare a solution of chromium trioxide in aqueous acetic acid.

-

Slowly add the chromium trioxide solution to the stirred solution of the triterpenoid at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding isopropanol to destroy the excess oxidant.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3,28-diacetyl-11-oxo-olean-12-ene.

Step 4: Synthesis of 3,28-Diacetyl-olean-12-ene-3,11-diol (Reduction)

Objective: To reduce the C-11 carbonyl group to a hydroxyl group.

Materials:

-

3,28-Diacetyl-11-oxo-olean-12-ene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,28-diacetyl-11-oxo-olean-12-ene in a mixture of dichloromethane and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by silica gel column chromatography to obtain 3,28-diacetyl-olean-12-ene-3,11-diol.

Step 5: Synthesis of this compound (Deprotection)

Objective: To remove the acetyl protecting groups from the C-3 and C-28 hydroxyls.

Materials:

-

3,28-Diacetyl-olean-12-ene-3,11-diol

-

Potassium carbonate (K₂CO₃) or Sodium methoxide (B1231860) (NaOMe)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,28-diacetyl-olean-12-ene-3,11-diol in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or ammonium (B1175870) chloride solution).

-

Remove the solvents under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography or recrystallization.

References

Application Note: Purification of Olean-12-ene-3,11-diol via Preparative HPLC

An Application Note on the Purification of Olean-12-ene-3,11-diol using High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining the methodology for isolating this bioactive triterpenoid (B12794562).

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species, including Onychium japonicum and Garcinia vilersiana.[1][2][3] Triterpenoids, as a class of compounds, are known for their diverse pharmacological activities, making them of significant interest in pharmaceutical research and drug development. The purification of these compounds is a critical step for their structural elucidation and subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.[4]

This application note describes a robust method for the purification of this compound from a crude plant extract using preparative reversed-phase HPLC. The protocol details the sample preparation, chromatographic conditions, and post-purification analysis.

Experimental Protocol

The overall workflow for the purification of this compound is depicted in the flowchart below.

1. Sample Preparation

Prior to HPLC purification, the crude plant extract undergoes preliminary fractionation to enrich the target compound.

-

Extraction: A suitable solvent system, such as a mixture of chloroform (B151607) and methanol, is used for the initial extraction from the dried plant material.

-

Pre-purification: The crude extract is subjected to open column chromatography on silica (B1680970) gel. A step-gradient elution with a solvent system like chloroform:methanol:water can be employed to obtain fractions enriched with triterpenoids.[5]

-

Sample for HPLC: The enriched fraction is dried under vacuum and redissolved in a suitable solvent, such as methanol, to a final concentration appropriate for injection onto the preparative HPLC system. The solution should be filtered through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Conditions

The following conditions are recommended for the purification of this compound. These parameters may require optimization depending on the specific crude extract and HPLC system.

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 70-95% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 1-5 mL (depending on concentration) |

| Column Temperature | 30 °C |

Rationale for Parameter Selection:

-

C18 Column: Reversed-phase columns are widely used for the separation of moderately polar to nonpolar compounds like triterpenoids.[6][7]

-

Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for the elution of triterpenoids.[8][9] A gradient elution is necessary to separate compounds with a range of polarities present in the crude extract.

-

UV Detection at 210 nm: Many triterpenoids lack strong chromophores, necessitating detection at low UV wavelengths for adequate sensitivity.[10][11]

-

ELSD: As an alternative to UV detection, ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte and is well-suited for triterpenoids.[7][9]

3. Fraction Collection and Post-Purification Analysis

Fractions corresponding to the peak of interest are collected, pooled, and the solvent is removed by rotary evaporation. The purity of the isolated this compound should be assessed using analytical HPLC.

Analytical HPLC Conditions for Purity Assessment

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 80-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Expected Results and Data Presentation

The preparative HPLC method should yield this compound with a purity of ≥98%. The recovery will depend on the concentration of the target compound in the initial extract.

Table 1: Quantitative Data from Purification

| Parameter | Value |

| Retention Time (Prep) | Approx. 25-30 min |

| Purity (Analytical) | ≥98% |

| Recovery | Dependent on initial conc. |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

Structural Confirmation

The identity of the purified compound should be confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.

The described preparative HPLC method provides an effective means for the purification of this compound from a complex plant extract. The protocol is robust and can be adapted for the isolation of other related triterpenoids. The high purity of the isolated compound makes it suitable for further pharmacological and biological studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocrick.com [biocrick.com]

- 4. phytojournal.com [phytojournal.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Olean-12-ene-3,11-diol

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Compounds of this class are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. The anti-inflammatory properties of oleanane triterpenoids are often attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. These molecules can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and modulate the activity of transcription factors like NF-κB.

This document provides detailed protocols for in vitro assays commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

Data Presentation

Currently, no quantitative data for the in vitro anti-inflammatory activity of this compound is available. When such data is generated, it is recommended to present it in a clear and structured format. Below is a template for data presentation based on assays for related compounds.

Table 1: Inhibitory Effect of Oleanane Triterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| This compound | Data not available | Data not available | Data not available |

| Reference Compound 1 | Value | Value | Value |

| Reference Compound 2 | Value | Value | Value |

Table 2: Effect of Oleanane Triterpenoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| This compound | Data not available | Data not available | Data not available |

| Reference Compound 1 | Value | Value | Value |

| Reference Compound 2 | Value | Value | Value |

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to prepare a stock solution)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production. A negative control group without LPS stimulation should also be included.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate in the dark at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

Cytokine Production Measurement by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Materials:

-

Supernatants from the NO production inhibition assay (or a separately conducted experiment)

-

ELISA kits for TNF-α and IL-6

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

96-well ELISA plates

-

Microplate reader

Protocol:

-

Follow the instructions provided with the specific ELISA kits for TNF-α and IL-6.

-

Briefly, the wells of the ELISA plate are coated with a capture antibody specific for the cytokine of interest.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and washing step, add the substrate solution, which will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This method is used to investigate the molecular mechanism by which this compound may exert its anti-inflammatory effects by analyzing the expression levels of key inflammatory proteins.

Materials:

-

RAW 264.7 cells treated as described in the NO assay protocol

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.

Application Notes and Protocols for Evaluating the Anticancer Activity of Olean-12-ene-3,11-diol and Related Compounds on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Compounds in this family, including the closely related oleanolic acid and its derivatives, have garnered significant interest in oncology research for their potential anticancer properties. This document provides detailed protocols and application notes for the evaluation of the anticancer activity of this compound and its isomers on various cancer cell lines. Due to the limited availability of specific data for this compound, this report includes data and methodologies from a study on a closely related isomer, Oleanan-12-ene-2,3-diol, which has demonstrated significant cytotoxic effects against melanoma and cervical cancer cells. The experimental protocols provided herein are based on established methodologies for assessing cytotoxicity, apoptosis, cell migration, and gene expression.